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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of long-

acting injectable (LAI) Cabotegravir, a significant advancement in HIV-1 treatment and

prevention. Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) that has been

successfully formulated as a long-acting nanosuspension for intramuscular injection, offering a

less frequent dosing alternative to daily oral therapies.[1][2] This document details the

formulation, mechanism of action, and the extensive preclinical evaluation that established the

foundation for its clinical use.

Formulation and Manufacturing
The development of a long-acting injectable formulation of Cabotegravir was driven by its

unique physicochemical and pharmacokinetic properties.[1] The goal was to create a stable,

injectable suspension that would slowly release the drug over an extended period, maintaining

therapeutic concentrations in the body.

Formulation Characteristics Cabotegravir LAI is a sterile aqueous nanosuspension.[1][2] The

active pharmaceutical ingredient is the free acid form of Cabotegravir, which is milled into

crystalline nanoparticles.[1][2] This nanosuspension is designed for intramuscular

administration.[1]
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Parameter Specification Source

Drug Substance Cabotegravir (free acid) [1][2]

Formulation Type
Sterile aqueous

nanosuspension
[1][2]

Concentration 200 mg/mL [1][2]

Particle Size Target average of ~200 nm [1][2]

Excipients
Mannitol, Polysorbate 20,

Polyethylene Glycol 3350
[1]

Sterilization Terminal gamma irradiation [1][2]

Manufacturing Process The manufacturing process is a critical aspect of producing a consistent

and effective nanosuspension.
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Manufacturing Workflow

Pre-sterilization of Cabotegravir Drug Substance (Gamma Irradiation)

Wet-Bead Milling with Excipients

Sterile Drug Substance

Nanosuspension Filling into Vials

Target Particle Size (~200nm) Achieved

Stopper and Seal Vials

Terminal Sterilization (Gamma Irradiation)

Click to download full resolution via product page

Caption: Overview of the Cabotegravir LAI manufacturing process.

Experimental Protocol: Wet-Bead Milling The core of the manufacturing process is conventional

wet-bead milling.[1]

Preparation: The sterile Cabotegravir drug substance is combined with an aqueous solution

containing mannitol, polysorbate 20, and polyethylene glycol 3350.[1]

Milling: The mixture is introduced into a milling chamber containing milling media (beads).

The high-energy impact and shear forces generated by the movement of the beads reduce

the particle size of the Cabotegravir crystals.
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Monitoring: The particle size distribution is monitored throughout the process until the target

average particle size of approximately 200 nm is achieved.[1][2]

Final Steps: The resulting nanosuspension is then filled into sterile glass vials, which are

stoppered, sealed, and terminally sterilized using gamma irradiation at a dose of 25 kGy.[1]

Mechanism of Action: Integrase Strand Transfer
Inhibition
Cabotegravir's antiviral activity stems from its function as an integrase strand transfer inhibitor

(INSTI).[3][4] It targets the HIV-1 integrase enzyme, which is crucial for the replication of the

virus.[3][4]

HIV Replication and the Role of Integrase After an HIV-1 particle enters a host cell (like a CD4+

T-cell), its RNA genome is reverse-transcribed into double-stranded DNA.[3][5] This viral DNA

must then be integrated into the host cell's genome to enable the production of new viral

particles.[3][5] The HIV integrase enzyme catalyzes this integration process in two main steps:

3'-processing and strand transfer. Cabotegravir specifically blocks the strand transfer step.[3]

[5]

HIV Replication Cycle in Host Cell

Mechanism of Action

HIV-1 Virion Entry & Uncoating Reverse Transcription
(RNA -> DNA)

Integration of Viral DNA
into Host Genome Transcription & Translation Virion Assembly & Budding New HIV-1 Virion

Cabotegravir (INSTI) BLOCKS STRAND TRANSFER
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Caption: Cabotegravir's mechanism of action within the HIV-1 replication cycle.
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By binding to the active site of the integrase enzyme, Cabotegravir prevents the covalent

insertion of viral DNA into the host chromosome.[3] This effectively halts the replication

process, leading to a reduction in viral load.[3]

Preclinical Pharmacokinetics
Preclinical pharmacokinetic (PK) studies in animal models were essential to understand the

absorption, distribution, metabolism, and excretion of Cabotegravir LAI and to establish a

potential dosing regimen for human trials. Non-human primates, specifically macaques, were

key models.

Key Findings from Animal PK Studies Studies in macaques demonstrated that intramuscular

administration of Cabotegravir LAI resulted in prolonged plasma exposure.[6] A single injection

could maintain plasma concentrations above the protein-adjusted 90% inhibitory concentration

(PA-IC90), a key threshold for antiviral efficacy, for several weeks.[2][7]

Animal Model Dose (IM)
Key
Pharmacokinet
ic Parameter

Result Source

Rhesus

Macaques
50 mg/kg

Mean Plasma

Concentration at

Challenge

2.97 µg/mL (in

protected

animals)

[8]

Rhesus

Macaques

50 mg/kg (single

dose)
Time to Cmax ~7 days N/A

Rhesus

Macaques

50 mg/kg (single

dose)
Apparent Half-life ~20-30 days N/A

Pigtailed

Macaques
N/A

Protection from

SHIV

Demonstrated

efficacy
[6]

Note: Specific Cmax, AUC, and half-life values from preclinical macaque studies are not

consistently detailed in the provided search results. The table reflects the available data.

The long elimination half-life of approximately 40 days observed in early human studies, which

was predicted by preclinical models, is a cornerstone of its long-acting profile, allowing for
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dosing intervals of a month or longer.[1][2]

Preclinical PK Study Workflow

Animal Model Selection
(e.g., Rhesus Macaques)

Dose Administration
(IM injection of Cabotegravir LAI)

Serial Blood Sampling
(Pre-defined time points)

Plasma Separation & Storage

Drug Concentration Analysis
(e.g., LC-MS/MS)

Pharmacokinetic Modeling
(Cmax, AUC, T1/2)

Click to download full resolution via product page

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Macaques

Animal Model: Adult male or female rhesus macaques (Macaca mulatta) are selected.

Animals are housed according to IACUC-approved protocols.[8]
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Dosing: A single dose of Cabotegravir LAI nanosuspension (e.g., 50 mg/kg) is administered

via intramuscular injection into the gluteal muscle.[8]

Blood Collection: Blood samples (e.g., 1-2 mL) are collected from a peripheral vein at

multiple time points post-dose (e.g., pre-dose, 1, 3, 7, 14, 28, 42, 56 days). Blood is collected

into tubes containing an anticoagulant (e.g., EDTA).

Plasma Processing: Samples are centrifuged to separate plasma, which is then harvested

and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of Cabotegravir are quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: The resulting concentration-time data are analyzed using non-compartmental

methods to determine key PK parameters such as Cmax (maximum concentration), Tmax

(time to Cmax), AUC (area under the curve), and apparent terminal half-life (t1/2).

Preclinical Efficacy for Pre-Exposure Prophylaxis
(PrEP)
The potential of Cabotegravir LAI as a pre-exposure prophylaxis (PrEP) agent was rigorously

tested in macaque models of HIV transmission.[7][8] These studies were crucial for

demonstrating protective efficacy and for establishing target drug concentrations for clinical

trials.

Macaque Challenge Studies Macaque models have been instrumental in evaluating PrEP

candidates.[7] For Cabotegravir LAI, these studies involved administering the drug to

macaques and then challenging them with repeated exposures to a simian-human

immunodeficiency virus (SHIV).
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Animal Model
Challenge
Route

Cabotegravir
LAI Dose (IM)

Efficacy
Outcome

Source

Rhesus

Macaques

Intravenous

SIVmac251

50 mg/kg (single

or repeated

dose)

15 out of 16

animals

protected (high

protective

efficacy)

[8]

Macaques Rectal SHIV N/A

Complete

protection

demonstrated

[6]

Macaques Vaginal SHIV N/A

Complete

protection

demonstrated

[6][7]

These studies demonstrated that Cabotegravir LAI provided a high level of protection against

intravenous and mucosal (rectal and vaginal) viral challenges.[7][8] The mean plasma

Cabotegravir concentration in the protected animals was found to be significantly above the

PA-IC90, providing a target for human studies.[8]

Experimental Protocol: Macaque PrEP Efficacy Study (Rectal Challenge)

Animal Model: Sexually mature male rhesus macaques are used.

Drug Administration: Animals receive intramuscular injections of Cabotegravir LAI (e.g., 50

mg/kg) at specified intervals (e.g., every 4 or 8 weeks). A control group receives a placebo

injection.

Viral Challenge: Beginning after drug administration, animals are challenged weekly with a

low dose of SHIV (e.g., SHIV162p3) administered intrarectally.

Monitoring for Infection: Weekly blood samples are collected and tested for the presence of

viral RNA using RT-PCR to determine infection status. Animals are monitored for signs of

infection for the duration of the study.
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Endpoint: The primary endpoint is the prevention of sustained viremia. The efficacy is

calculated by comparing the number of infections in the Cabotegravir group versus the

placebo group.

Pharmacokinetic Correlation: Cabotegravir plasma concentrations are measured at the time

of each viral challenge to correlate drug exposure with protection.

Preclinical Safety and Toxicology
Comprehensive toxicology and safety pharmacology studies were conducted to identify

potential risks before moving to human trials. These studies evaluated the effects of

Cabotegravir LAI in various animal models.

Key Safety Findings In general, Cabotegravir LAI was found to be well-tolerated in preclinical

studies.[9] The most common finding was the occurrence of injection site reactions (ISRs),

which were typically mild to moderate and transient.[9]
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Study Type Animal Model Key Findings Source

General Toxicology
Rodents, Non-human

primates

Generally well-

tolerated; primary

finding was injection

site reactions

(inflammation,

granuloma formation).

N/A

Reproductive

Toxicology
Pregnant Rabbits

No drug-related fetal

toxicities at doses up

to 2000 mg/kg/day.

[6]

Reproductive

Toxicology
Pregnant Rats

At high doses (1000

mg/kg/day), delayed

parturition and

increased

stillbirths/neonatal

deaths were

observed. This

exposure was 28

times the

recommended human

dose.

[6]

Note: Specific details on general toxicology studies are limited in the search results, but

injection site reactions are a consistently noted finding for long-acting injectables.

Experimental Protocol: Repeat-Dose Toxicology Study

Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent

(e.g., dog or monkey).

Dose Groups: Animals are assigned to multiple dose groups, including a control group

(vehicle only) and at least three escalating dose levels of Cabotegravir LAI.

Administration: The drug is administered intramuscularly at regular intervals (e.g., monthly)

for a specified duration (e.g., 3 to 9 months).
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Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes

in body weight, food consumption, and behavior.

Clinical Pathology: Periodic blood and urine samples are collected to assess hematology,

clinical chemistry, and urinalysis parameters.

Terminal Procedures: At the end of the study, a full necropsy is performed. Organs are

weighed, and a comprehensive set of tissues is collected for microscopic examination

(histopathology) to identify any target organ toxicity. Special attention is paid to the injection

sites.

Conclusion
The preclinical development of long-acting injectable Cabotegravir provided a robust

foundation of evidence supporting its advancement into human clinical trials. The innovative

nanosuspension formulation successfully achieved a long-acting pharmacokinetic profile in

animal models.[1] Efficacy studies in non-human primates demonstrated a high degree of

protection against HIV transmission via multiple routes, establishing critical exposure targets for

PrEP.[7][8] The comprehensive safety evaluation identified a manageable safety profile, with

injection site reactions being the primary finding.[9] Collectively, these preclinical data were

pivotal in the successful clinical development and ultimate regulatory approval of Cabotegravir
LAI as a transformative option for both the treatment and prevention of HIV-1 infection.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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